molecular formula C12H13N3 B086486 2,4-Diaminodiphenylamine CAS No. 136-17-4

2,4-Diaminodiphenylamine

Cat. No.: B086486
CAS No.: 136-17-4
M. Wt: 199.25 g/mol
InChI Key: VOSLIUIVGWBSOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diaminodiphenylamine typically involves the reaction of aniline with sodium nitrite under acidic conditions to produce nitrosoaniline, which is then reduced to form this compound . The reaction conditions include maintaining an acidic environment and using reducing agents to facilitate the conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of advanced reduction techniques and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diaminodiphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1-N-phenylbenzene-1,2,4-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8,15H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSLIUIVGWBSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159619
Record name 1,2,4-Benzenetriamine, N'-phenyl-
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136-17-4
Record name 2,4-Diaminodiphenylamine
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Record name 1,2,4-Benzenetriamine, N'-phenyl-
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Record name 2,4-Diaminodiphenylamine
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Record name 2,4-Diaminodiphenylamine
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Record name 1,2,4-Benzenetriamine, N'-phenyl-
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Record name 1,2,4-Benzenetriamine, N'-phenyl-
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Record name 2,4-DIAMINODIPHENYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,4-Diaminodiphenylamine in the synthesis of polypyrrole nanospheres?

A: this compound acts as a crucial initiator in the template-free synthesis of water-dispersible polypyrrole nanospheres []. It interacts with acids present in the reaction mixture to form cations. These cations further interact with anions, leading to the self-assembly of nanomicelles. The this compound molecules stabilize these nanomicelles, which then act as templates for encapsulating pyrrole monomers and oxidants. This encapsulation facilitates the polymerization process and ultimately results in the formation of polypyrrole nanospheres [].

Q2: How does the size of the acid used in the reaction affect the resulting polypyrrole nanostructures?

A: Research indicates a direct correlation between the size of the acid employed and the diameter of the resulting polypyrrole nanospheres []. Smaller acids lead to the formation of polypyrrole nanostructures with smaller diameters [].

Q3: Can this compound be broken down by bacteria?

A: Yes, certain sulfate-reducing bacterial strains possess the ability to cometabolically transform this compound []. These bacteria, including Desulfovibrio sp. strain SHV, Desulfococcus sp. strain WHC, and Desulfomicrobium sp. strain WHB, can break down this compound into aniline and methylaniline as byproducts during their anaerobic metabolism [].

Q4: Does the position of the amino group on the aromatic ring influence the metabolic fate of this compound?

A: Yes, the position of the amino group is crucial. Anaerobic metabolism of this compound, which has amino groups in the ortho position, can lead to the formation of heterocyclic condensation products like phenazine and acridine derivatives [].

Q5: Are there established methods for separating and quantifying this compound?

A: Research exists on the separation and determination of this compound []. This likely involves analytical techniques like chromatography and spectroscopy, although the specific methods employed would be detailed in the full research article.

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